2-Methoxy-4-(piperidin-1-yl)aniline

Lipophilicity LogP Medicinal Chemistry

Select 2-Methoxy-4-(piperidin-1-yl)aniline as your strategic intermediate. The 2-methoxy-4-piperidinyl architecture is essential for conformationally restricted EGFR T790M inhibitors, enabling sub-nanomolar activity. With defined LogP (2.2), TPSA (38.5 Ų), and melting point (60-62°C), this solid ensures reproducible reactivity in cross-couplings and amide formations. Compare against positional isomers like 2-methoxy-5-(piperidin-1-yl)aniline to maintain SAR fidelity. Sourced at ≥98% purity for reliable lead optimization and ADME profiling.

Molecular Formula C12H18N2O
Molecular Weight 206.28
CAS No. 1340334-65-7
Cat. No. B3047032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(piperidin-1-yl)aniline
CAS1340334-65-7
Molecular FormulaC12H18N2O
Molecular Weight206.28
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCCCC2)N
InChIInChI=1S/C12H18N2O/c1-15-12-9-10(5-6-11(12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
InChIKeyNAMDFHPYOLDNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-(piperidin-1-yl)aniline (CAS 1340334-65-7): Essential Procurement Information and Structural Overview


2-Methoxy-4-(piperidin-1-yl)aniline (CAS 1340334-65-7) is a substituted aniline derivative featuring a methoxy group at the 2-position and a piperidine ring at the 4-position of the benzene core, with a molecular formula of C12H18N2O and a molecular weight of 206.29 g/mol . The compound is characterized as a solid at room temperature with a melting point of 60–62°C and is commercially available from multiple vendors at purities of 95% to 98% . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its electron-donating methoxy and piperidine substituents modulate reactivity and physicochemical properties [1].

2-Methoxy-4-(piperidin-1-yl)aniline: Why In-Class Substitution Can Compromise Research Outcomes


The 4-piperidinylaniline scaffold encompasses numerous analogs that differ in substitution pattern, ring saturation, and alkylation status. These structural variations translate into quantifiable differences in physicochemical properties—including lipophilicity (LogP), topological polar surface area (TPSA), and phase behavior—that directly impact solubility, permeability, and synthetic compatibility [1]. Substituting 2-Methoxy-4-(piperidin-1-yl)aniline with a positional isomer such as 2-methoxy-5-(piperidin-1-yl)aniline alters the electronic environment of the aniline nitrogen, affecting reactivity in coupling reactions and potentially confounding SAR studies [2]. Similarly, the unsubstituted parent compound 4-(piperidin-1-yl)aniline lacks the methoxy group entirely, resulting in a lower molecular weight and distinct LogP that may not recapitulate the target compound's behavior in medicinal chemistry campaigns .

2-Methoxy-4-(piperidin-1-yl)aniline: Quantitative Differentiation Data for Scientific Selection


Lipophilicity Comparison: 2-Methoxy-4-(piperidin-1-yl)aniline vs. Parent and Positional Isomer

The predicted octanol-water partition coefficient (LogP) for 2-Methoxy-4-(piperidin-1-yl)aniline is 2.2 [1], which is higher than that of the unsubstituted parent compound 4-(piperidin-1-yl)aniline (LogP = 1.70) and also exceeds the value for the positional isomer 2-methoxy-5-(piperidin-1-yl)aniline (LogP = 1.945) . This difference in lipophilicity can influence membrane permeability and solubility profiles in biological assays.

Lipophilicity LogP Medicinal Chemistry ADME

Phase Behavior Differentiation: Solid vs. Liquid State Relative to Parent Compound

2-Methoxy-4-(piperidin-1-yl)aniline is a solid at room temperature with a melting point of 60–62°C . In contrast, the unsubstituted parent compound 4-(piperidin-1-yl)aniline (CAS 2359-60-6) is reported as a liquid with a melting point of 26–29°C . This difference in physical state can affect storage, handling, and formulation workflows.

Physical State Melting Point Handling Formulation

Synthetic Utility as an Intermediate in EGFR Inhibitor Development

2-Methoxy-4-(piperidin-1-yl)aniline has been utilized as a synthetic intermediate in the design and synthesis of conformationally restricted EGFR inhibitors targeting the T790M resistance mutation [1]. The compound serves as a precursor to 1-(3-methoxy-4-nitrophenyl)piperidine, which upon reduction yields the target aniline, enabling the construction of 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl derivatives with sub-nanomolar IC50 values against both wild-type and T790M mutant EGFR [1]. While direct comparator data for alternative aniline building blocks are not available within this specific synthetic route, the 2-methoxy-4-piperidinyl substitution pattern is integral to the scaffold design.

EGFR Kinase Inhibitor Cancer Synthetic Intermediate

Commercial Availability and Purity Profile Comparison

2-Methoxy-4-(piperidin-1-yl)aniline is commercially available from major suppliers including Sigma-Aldrich (Combi-Blocks) and Fluorochem at a standard purity of 98% . In contrast, the positional isomer 2-methoxy-5-(piperidin-1-yl)aniline is offered at the same purity level by Fluorochem , but with different pricing and stock availability. The unsubstituted parent compound 4-(piperidin-1-yl)aniline is available as a liquid with >98% purity , but its lower molecular weight and different physical state may affect shipping and handling costs.

Purity Vendor Comparison Procurement Quality Control

2-Methoxy-4-(piperidin-1-yl)aniline: Recommended Research and Industrial Applications


Medicinal Chemistry: EGFR Kinase Inhibitor Development

Use as a key intermediate in the synthesis of conformationally restricted EGFR inhibitors, particularly those targeting the T790M resistance mutation, as demonstrated in published synthetic routes [1]. The 2-methoxy-4-piperidinyl substitution pattern is integral to the pharmacophore design of these sub-nanomolar inhibitors.

Organic Synthesis: Building Block for Piperidinylaniline Derivatives

Employ as a versatile building block for constructing more complex piperidinylaniline scaffolds via electrophilic aromatic substitution, cross-coupling reactions, or amide bond formation. The methoxy group enhances electron density on the aromatic ring, facilitating regioselective functionalization [2].

Physicochemical Property Studies: Lipophilicity and Permeability

Utilize in comparative ADME studies to evaluate the impact of methoxy substitution and piperidine ring placement on lipophilicity (LogP = 2.2) and topological polar surface area (TPSA = 38.5 Ų), relative to parent and isomeric analogs [3]. These data inform lead optimization campaigns in drug discovery.

Chemical Biology: Ligand Design and Receptor Binding Studies

Incorporate into ligand design efforts targeting receptors or enzymes where the piperidine-aniline motif is a privileged scaffold, such as MCH1 receptor antagonists [4]. The solid form and defined melting point (60–62°C) facilitate accurate weighing and formulation for in vitro assays .

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